- Preparation method of nebracetam for treatment of Alzheimer's disease, China, , ,

Cas no 96449-69-3 (1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one)

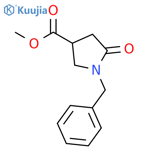

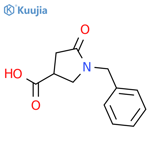

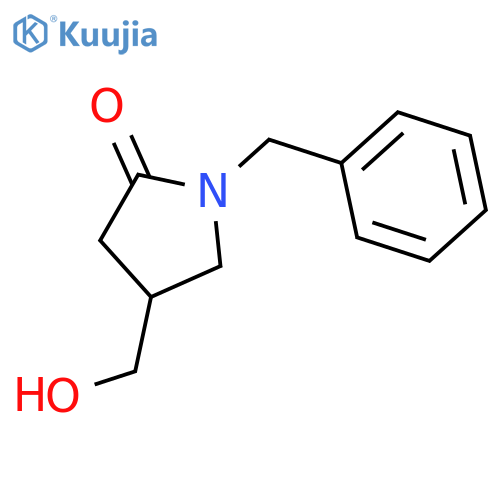

96449-69-3 structure

Nom du produit:1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one

Numéro CAS:96449-69-3

Le MF:C12H15NO2

Mégawatts:205.253003358841

MDL:MFCD10003985

CID:1016161

PubChem ID:178824

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Propriétés chimiques et physiques

Nom et identifiant

-

- 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one

- 4-(Hydroxymethyl)-1-benzylpyrrolidin-2-one

- 4-(Hydroxymethyl)-1-(phenylmethyl)-2-pyrrolidinone (ACI)

- Web 1868

- 96449-69-3

- CS-0038287

- 1-benzyl-4-hydroxymethyl-pyrrolidine-2-one

- 1-benzyl-4-(hydroxymethyl)-2-pyrrolidinone

- AB56109

- SY030075

- KJNWTBGLUKBKME-UHFFFAOYSA-N

- 1-Benzyl-4-(hydroxymethyl)-2-pyrrolidone

- AKOS013528574

- WEB-1868

- AS-41333

- DTXSID50914502

- WDA44969

- EN300-86026

- (+-)-1-Benzyl-4-hydroxymethylpyrrolidin-2-one

- MFCD10003985

- DB-011322

- SCHEMBL3240700

- 2-Pyrrolidinone, 4-(hydroxymethyl)-1-(phenylmethyl)-

-

- MDL: MFCD10003985

- Piscine à noyau: 1S/C12H15NO2/c14-9-11-6-12(15)13(8-11)7-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2

- La clé Inchi: KJNWTBGLUKBKME-UHFFFAOYSA-N

- Sourire: O=C1CC(CO)CN1CC1C=CC=CC=1

Propriétés calculées

- Qualité précise: 205.110279

- Masse isotopique unique: 205.110279

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 15

- Nombre de liaisons rotatives: 3

- Complexité: 224

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 1

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 40.5

- Le xlogp3: 0.5

Propriétés expérimentales

- Dense: 1.185

- Point d'ébullition: 411.3 ℃ at 760 mmHg

- Point d'éclair: 202.5°C

- Indice de réfraction: 1.578

- Le PSA: 40.54000

- Le LogP: 0.96530

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| abcr | AB447960-5 g |

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one |

96449-69-3 | 5g |

€1,074.90 | 2023-04-22 | ||

| eNovation Chemicals LLC | Y1050458-1g |

2-Pyrrolidinone, 4-(hydroxymethyl)-1-(phenylmethyl)- |

96449-69-3 | 95% | 1g |

$205 | 2024-06-06 | |

| Enamine | EN300-86026-5.0g |

1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one |

96449-69-3 | 94% | 5.0g |

$483.0 | 2023-02-11 | |

| TRC | B131073-100mg |

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one |

96449-69-3 | 100mg |

$ 95.00 | 2022-04-02 | ||

| eNovation Chemicals LLC | D256659-5g |

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one |

96449-69-3 | 97% | 5g |

$2100 | 2024-05-24 | |

| Chemenu | CM101461-250mg |

1-BENZYL-4-(HYDROXYMETHYL)PYRROLIDIN-2-ONE |

96449-69-3 | 95%+ | 250mg |

$*** | 2023-05-29 | |

| Chemenu | CM101461-1g |

1-BENZYL-4-(HYDROXYMETHYL)PYRROLIDIN-2-ONE |

96449-69-3 | 95%+ | 1g |

$*** | 2023-05-29 | |

| Enamine | EN300-86026-0.05g |

1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one |

96449-69-3 | 94% | 0.05g |

$22.0 | 2023-09-02 | |

| Enamine | EN300-86026-1.0g |

1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one |

96449-69-3 | 94% | 1.0g |

$121.0 | 2023-02-11 | |

| eNovation Chemicals LLC | Y1223800-5g |

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one |

96449-69-3 | 95% | 5g |

$780 | 2024-06-03 |

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 40 min, 0 - 5 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Borate(1-), trihydro(N-methylmethanaminato)-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 2 h, -10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Solvents: Diethyl ether

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Solvents: Diethyl ether

Référence

- Aminoborohydrides. 13. Facile reduction of N-alkyl lactams with 9-borabicyclo[3.3.1]nonane (9-BBN) and lithium aminoborohydrides (LAB) reagents, ARKIVOC (Gainesville, 2001, (4), 59-75

Méthode de production 3

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ; 19 h, reflux; reflux → rt

1.2 Reagents: Citric acid Solvents: Water

1.2 Reagents: Citric acid Solvents: Water

Référence

- Preparation of pregabalin derivatives for the treatment of fibromyalgia and other disorders, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Isopropanol ; 30 min, 0 - 5 °C; 2 h, 0 - 5 °C; overnight

1.2 Reagents: Ammonium chloride Solvents: Acetone , Water ; 1 h, rt

1.2 Reagents: Ammonium chloride Solvents: Acetone , Water ; 1 h, rt

Référence

- Synthesis of new β-trifluoromethyl containing GABA and β-fluoromethyl containing N-benzylpyrrolidinones, Journal of Fluorine Chemistry, 2010, 131(2), 224-228

Méthode de production 5

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 4 h, 25 °C

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Heteroaryl carboxamide derivatives as ubiquitin-specific protease inhibitors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ; 19 h, reflux; rt → reflux

1.2 Reagents: Citric acid Solvents: Water

1.2 Reagents: Citric acid Solvents: Water

Référence

- Preparation of substituted β-alkyl-γ-aminobutyric acids as therapeutic agents with pharmacologic properties comparable to or better than gabapentin, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Methanol , Sulfuric acid ; reflux

1.2 Reagents: Sodium borohydride Solvents: Methanol , Water

1.2 Reagents: Sodium borohydride Solvents: Methanol , Water

Référence

- Intramolecular 1,6-Addition to 2-Pyridones. Mechanism and Synthetic Scope, Journal of Organic Chemistry, 2010, 75(11), 3766-3774

Méthode de production 8

Conditions de réaction

Référence

- 4-Hydroxymethyl pyrrolidinones substituted in the 1-position, intermediates in their production, and their use, Federal Republic of Germany, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

- Substituted pyrazolones require N2 hydrogen bond donating ability to protect against cytotoxicity from protein aggregation of mutant superoxide dismutase 1, Bioorganic & Medicinal Chemistry Letters, 2012, 22(21), 6647-6650

Méthode de production 10

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ; 19 h, reflux; reflux → rt

1.2 Reagents: Citric acid Solvents: Water

1.2 Reagents: Citric acid Solvents: Water

Référence

- Method of treating cartilage damage, European Patent Organization, , ,

Méthode de production 11

Conditions de réaction

Référence

- Product subclass 15: aminoboranes and borane-amine complexes, Science of Synthesis, 2004, 6, 455-484

Méthode de production 12

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol , Water ; 0 - 5 °C; 4 h, 0 - 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

Référence

- Synthesis of nebracetam fumarate, Zhongguo Yiyao Gongye Zazhi, 2008, 39(6), 404-406

Méthode de production 13

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 4 h, 25 °C

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Preparation of carboxamides as ubiquitin-specific protease inhibitors, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 18 h, rt

1.2 Reagents: Methanol ; 20 min, rt

1.2 Reagents: Methanol ; 20 min, rt

Référence

- Aminopiperidines and related compounds a MCH modulators and their preparation, pharmaceutical compositions and use in the treatment of metabolic, feeding and sexual disorders, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Borate(1-), trihydro(N-methylmethanaminato)-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran

Référence

- Aminoborohydrides. 11. Facile Reduction of N-Alkyl Lactams to the Corresponding Amines Using Lithium Aminoborohydrides, Organic Letters, 1999, 1(5), 799-801

Méthode de production 16

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Isopropanol

Référence

- Reductive Alkylation of Tertiary Lactams via Addition of Organocopper (RCu) Reagents to Thioiminium Ions, Journal of Organic Chemistry, 2017, 82(23), 12318-12327

Méthode de production 17

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Référence

- Method for synthesis of 3-benzyl-3-azabicyclo[2,1,0]hexane, China, , ,

Méthode de production 18

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ; 19 h, reflux; rt → reflux

1.2 Reagents: Citric acid Solvents: Water

1.2 Reagents: Citric acid Solvents: Water

Référence

- Preparation of amino acids as α2δ ligands for fibromyalgia and other disorders, United States, , ,

Méthode de production 19

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ; 19 h, reflux; reflux → rt

1.2 Reagents: Citric acid Solvents: Water ; rt

1.2 Reagents: Citric acid Solvents: Water ; rt

Référence

- Preparation of (1-aminomethyl-1-cycloalkyl)acetic acid derivatives and 4-aminobutanoic acid derivatives as alpha 2 delta ligands to treat tinnitus, World Intellectual Property Organization, , ,

Méthode de production 20

Conditions de réaction

1.1 Reagents: Lithium borohydride

Référence

- Conformationally-constrained inhibitors of 3C or 3C-like proteases, World Intellectual Property Organization, , ,

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Raw materials

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Preparation Products

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one Littérature connexe

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

96449-69-3 (1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one) Produits connexes

- 1623021-24-8(Lopinavir D-Valine Diastereomer)

- 1261988-86-6(5-(4-Fluoro-3-methylphenyl)-2-methoxyphenol)

- 1396759-24-2(2-(2-chlorophenyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one)

- 1426343-45-4(5,5'-(Naphthalene-2,7-diyl)diisophthalic acid)

- 60347-81-1(1,6-Anhydro-β-D-maltotriose nonaacetate)

- 2253630-36-1(7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester)

- 154501-30-1(2-3-oxo-3-(4-phenylpiperazin-1-yl)propyl-2,3-dihydro-1H-isoindole-1,3-dione)

- 1373273-49-4({1-[(tert-butoxy)carbonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl}boronic acid)

- 1797648-23-7(2-oxo-N-propyl-N-[(thiophen-3-yl)methyl]imidazolidine-1-carboxamide)

- 645399-82-2(N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:96449-69-3)1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one

Pureté:99%/99%

Quantité:1g/5g

Prix ($):159.0/558.0